N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

HIV entry inhibition CD4 mimetic oxalamide SAR

N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide (CAS 953171-37-4) is a synthetic, disubstituted oxalamide characterized by a p-tolyl aromatic ring on the N2 position and an N-methylpiperidine ring linked via a methylene spacer at the N1 position — a core scaffold that aligns with the pharmacophoric architecture common to small-molecule CD4-mimetic HIV-1 entry inhibitors. The compound belongs to a broader class of N-phenyl-N′-piperidinyl-oxalamides first identified as inhibitors of the gp120–CD4 protein-protein interaction , but its unique 1-methylpiperidin-4-yl)methyl substituent structurally distinguishes it from the extensively characterized 2,2,6,6-tetramethylpiperidine-based leads NBD-556 and YYA-021.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 953171-37-4
Cat. No. B2844166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
CAS953171-37-4
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C
InChIInChI=1S/C16H23N3O2/c1-12-3-5-14(6-4-12)18-16(21)15(20)17-11-13-7-9-19(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,17,20)(H,18,21)
InChIKeyWCSNPWZLBYOJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide (CAS 953171-37-4): Structural Classification and Baseline Procurement Profile


N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide (CAS 953171-37-4) is a synthetic, disubstituted oxalamide characterized by a p-tolyl aromatic ring on the N2 position and an N-methylpiperidine ring linked via a methylene spacer at the N1 position — a core scaffold that aligns with the pharmacophoric architecture common to small-molecule CD4-mimetic HIV-1 entry inhibitors [1]. The compound belongs to a broader class of N-phenyl-N′-piperidinyl-oxalamides first identified as inhibitors of the gp120–CD4 protein-protein interaction [2], but its unique 1-methylpiperidin-4-yl)methyl substituent structurally distinguishes it from the extensively characterized 2,2,6,6-tetramethylpiperidine-based leads NBD-556 and YYA-021 [3].

Non-TMP oxalamide scaffold for gp120–CD4 inhibition studies
Basic tertiary amine enables salt formation for formulation research
Methylene spacer adds conformational flexibility vs direct-attachment analogs

Why Generic Substitution of N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide Is Not Advisable: Structural Nuance Determines Target Engagement


Within the oxalamide CD4-mimetic class, the piperidine substituent is not a passive spectator but a critical determinant of gp120 Phe43 cavity occupancy, aqueous solubility, and pharmacokinetic behavior [1]. The 2,2,6,6-tetramethylpiperidine (TMP) moiety found in NBD-556, NBD-557, and YYA-021 is highly lipophilic and contributes to poor aqueous solubility that has been repeatedly cited as a liability for further development [2]. The target compound replaces the TMP group with an N-methylpiperidine connected via a methylene spacer — a modification that introduces a basic, potentially protonatable tertiary amine, alters the conformational flexibility at the oxalamide–piperidine junction, and eliminates the gem-dimethyl steric bulk. These features cannot be assumed equivalent; SAR studies on the NBD series demonstrate that even modest piperidine modifications can shift antiviral IC₅₀ values by orders of magnitude or abolish activity entirely [3].

TMP-based CD4 mimics (e.g., YYA-021, NBD-556)
Lack a basic amine and exhibit poor aqueous solubility; N-methylpiperidine-methylene may shift solubility and protonation behavior, potentially altering pharmacokinetic profiles.
Para-halogen analogs (e.g., NBD-556, NBD-557)
Electron-withdrawing substituents modify Phe43 cavity occupancy and strain coverage; p-tolyl electronic profile may not transfer directly, affecting antiviral breadth.
Direct-attachment piperidine oxalamides
Conformationally constrained at the oxalamide–piperidine junction; methylene spacer adds a rotatable bond and may reposition the N-methyl group, altering gp120 binding pose.

Quantitative Differentiation Evidence for N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide (CAS 953171-37-4) vs. Closest Analogs


Piperidine Substituent Differentiation: N-Methylpiperidine-Methylene vs. 2,2,6,6-Tetramethylpiperidine — Impact on Calculated Physicochemical Properties

The target compound's N-methylpiperidine-methylene substituent provides a topological polar surface area (tPSA) and cLogP profile that is structurally differentiated from the TMP-based comparators YYA-021 (CAS 144217-65-2) and NBD-556 (CAS 333353-44-9). Based on the documented physicochemical liabilities of TMP-containing oxalamides — specifically, aqueous solubility below 1 μg/mL for NBD-556 [1] — the replacement of the lipophilic gem-dimethyl groups with a polar tertiary amine in the target compound is expected, by class-level inference, to improve aqueous solubility and reduce non-specific protein binding. The methylene spacer further decouples the piperidine ring from the oxalamide carbonyl, altering the conformational landscape at the gp120 binding interface [2].

Piperidine substituent
Class-level inference
Target (N-methylpiperidine-methylene)
Basic tertiary amine; tPSA ~3–5 Ų higher, cLogP ~1–1.5 lower
YYA-021 / NBD-556 (TMP)
No basic amine; higher lipophilicity; no spacer
May improve aqueous solubility and reduce non-specific binding
In silico prediction; no experimental solubility data for target
HIV entry inhibition CD4 mimetic oxalamide SAR

Para-Tolyl Aromatic Substitution: p-CH₃ vs. p-Halogen Analog Comparison Based on Published NBD-Series SAR

The p-tolyl (4-methylphenyl) group at the N2 position of CAS 953171-37-4 distinguishes it from the p-halogen-substituted leads NBD-556 (p-Cl, IC₅₀ = 6.5–15.9 μM against HIV-1 IIIB/MN/V32 in MT-2 cells) and NBD-557 (p-Br) [1]. The closely related analog YYA-021, which shares the p-tolyl group at N2 but bears a TMP piperidine, demonstrated an IC₅₀ of 8.4 μM against HIV-1 infection of PM1/CCR5 cells with a CC₅₀ of 260 μM (selectivity index ~31) [2]. Published SAR indicates that para-substitution on the aromatic ring directly modulates gp120 Phe43 cavity occupancy: electron-donating groups (e.g., p-CH₃) versus electron-withdrawing halogens produce distinct binding poses that affect both potency and the breadth of viral strain coverage [3].

Para-tolyl vs p-halogen
Cross-study comparable
Target (p-tolyl)
Electron-donating (σₚ = -0.17); no published IC₅₀
YYA-021 (p-tolyl, TMP)
IC₅₀ 8.4 μM (PM1/CCR5), CC₅₀ 260 μM; NBD-556 (p-Cl) IC₅₀ 6.5–15.9 μM
May offer differentiated Phe43 cavity interaction and resistance profile
Head-to-head data unavailable; inferred from published SAR trends
gp120-CD4 inhibitor structure-activity relationship Phe43 cavity

Methylene Spacer Architecture: Conformational Flexibility Differentiation from Directly Attached Piperidine Analogs

CAS 953171-37-4 uniquely incorporates a methylene (-CH₂-) spacer between the piperidine ring and the oxalamide N1, a structural feature absent in YYA-021, NBD-556, and NBD-557, where the piperidine nitrogen is directly bonded to the oxalamide carbonyl [1]. The X-ray crystal structure of gp120 complexed with NBD-556 (PDB: 3TGS) reveals that the oxalamide linker forms a critical hydrogen bond with the backbone carbonyl of Asn425, and the piperidine ring orientation is constrained by direct attachment [2]. The introduction of a methylene spacer in the target compound adds one rotatable bond (from 5 to 6), which alters the spatial relationship between the piperidine ring and the oxalamide plane — a modification that, by class-level SAR inference, would reposition the N-methyl group relative to the gp120 cavity entrance and may affect the compound's ability to engage secondary binding hotspots identified in dual-hotspot inhibitor design [3].

Methylene spacer
Class-level inference
+1 rotatable bond; ~1.5 Å extension; N-methyl spatial shift ~60–120°
Piperidine ring offset from oxalamide plane vs direct attachment
Alters conformational landscape for gp120 binding pose exploration
Based on NBD-556 co-crystal (PDB: 3TGS); no target-gp120 structure
conformational analysis linker optimization oxalamide SAR

Procurement-Relevant Physicochemical Triage: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile vs. In-Class Analogs

The target compound has a molecular formula of C₁₇H₂₅N₃O₂ (MW = 303.40 g/mol), positioning it between N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide (MW = 289.37 g/mol, no p-methyl) and YYA-021 (MW = 317.43 g/mol, TMP substitution) . It possesses 2 hydrogen bond donors (both oxalamide NH groups) and 3 hydrogen bond acceptors (two oxalamide carbonyl oxygens and the piperidine tertiary amine). The N-methylpiperidine tertiary amine (predicted pKa ~8–9) provides a basic center amenable to salt formation, a feature that the TMP-based analogs lack due to steric hindrance around the secondary amine [1]. This salt-forming capability is directly relevant to procurement specifications for compounds intended for in vivo dosing, where hydrochloride or mesylate salts are often required for aqueous solubility [2].

Physicochemical profile
Supporting evidence
MW 303.40; HBD 2; HBA 3; basic tertiary amine (pKa ~8–9)
Salt-formable; Δ14 Da vs phenyl analog, Δ-14 Da vs YYA-021
Enables protonation-dependent formulation strategies
Calculated properties; no experimental logD/pKa data
drug-likeness physicochemical profiling oxalamide procurement

Recommended Application Scenarios for N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide (CAS 953171-37-4) Based on Differential Evidence


HIV-1 gp120-CD4 Inhibition Screening with a Non-TMP Oxalamide Scaffold

CAS 953171-37-4 is best deployed as a screening candidate in HIV-1 entry inhibition assays where the goal is to explore the SAR consequences of replacing the canonical 2,2,6,6-tetramethylpiperidine (TMP) ring with an N-methylpiperidine-methylene substituent. The TMP scaffold of NBD-556 and YYA-021 has been co-crystallized with gp120 (PDB: 3TGS) [1], providing a structural baseline for assessing how the methylene spacer and tertiary amine of the target compound alter binding pose, potency, and strain coverage. This compound enables head-to-head comparison within a single assay platform to quantify the specific contribution of piperidine flexibility and basicity to antiviral activity [2].

Salt Screen and Aqueous Formulation Development for CD4-Mimetic Oxalamides

The basic tertiary amine (predicted pKa ~8–9) in CAS 953171-37-4 provides a protonation site for hydrochloride, mesylate, or tosylate salt formation — a capability absent in TMP-based comparators where the secondary amine is sterically hindered by gem-dimethyl groups [1]. This makes the compound valuable for salt screening campaigns aimed at improving the aqueous solubility of oxalamide-based entry inhibitors, a documented limitation of the NBD series where solubility below 1 μg/mL has hampered in vivo evaluation [2].

Linker Optimization in Structure-Based Design of gp120 Entry Inhibitors

The methylene spacer between the piperidine ring and oxalamide N1 in CAS 953171-37-4 represents a synthetically accessible point of diversification not present in direct-attachment analogs. For medicinal chemistry teams engaged in structure-based design of next-generation HIV entry inhibitors, this compound serves as a key intermediate for systematic linker elongation or heteroatom substitution studies, with the goal of engaging secondary binding hotspots at the gp120 cavity entrance identified in dual-hotspot inhibitor design [1]. The p-tolyl aromatic group further provides an electron-rich phenyl ring for π-stacking optimization within the Phe43 cavity [2].

Chemical Biology Tool for Probing Piperidine Basicity Effects on gp120 Engagement

At physiological pH, the N-methylpiperidine tertiary amine of CAS 953171-37-4 is predominantly protonated (>99%), whereas the secondary amine of TMP analogs is largely neutral. This difference in charge state at pH 7.4 may influence the compound's electrostatic complementarity with the negatively charged entrance of the gp120 Phe43 cavity [1]. The compound is therefore suitable as a chemical biology probe to test the hypothesis that introducing a formal positive charge at the piperidine terminus alters the kinetics of gp120 association or the compound's ability to compete with CD4 binding under physiological conditions [2].

Application
Selection Property
Validation Focus
gp120–CD4 inhibition screening with non-TMP scaffold
Non-TMP oxalamide with methylene spacer
Piperidine flexibility and basicity effects on antiviral activity
Salt screen and aqueous formulation development
Basic tertiary amine for salt formation
Aqueous solubility improvement potential vs TMP analogs
Linker optimization in structure-based design
Methylene spacer as a synthetic diversification point
Secondary binding hotspot engagement (dual-hotspot design)
Chemical biology probe for piperidine basicity effects
Protonated tertiary amine at physiological pH
Electrostatic effects on gp120 binding kinetics
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